molecular formula C16H15Cl2NO B12462993 2,4-Dichloro-6-[(mesitylimino)methyl]phenol

2,4-Dichloro-6-[(mesitylimino)methyl]phenol

Cat. No.: B12462993
M. Wt: 308.2 g/mol
InChI Key: MCAUZWPGKJAZAW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(mesitylimino)methyl]phenol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two chlorine atoms, a mesityl group, and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol typically involves the condensation of 2,4-dichlorophenol with mesitylaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(mesitylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(mesitylimino)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) and inducing the production of reactive oxygen species (ROS) and other defense-related molecules . This leads to enhanced resistance against pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-[(mesitylimino)methyl]phenol is unique due to its specific combination of chlorine atoms, mesityl group, and imino group, which confer distinct chemical properties and reactivity. Its ability to act as a synthetic elicitor in plants and form metal complexes with unique magnetic properties sets it apart from similar compounds .

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3

InChI Key

MCAUZWPGKJAZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C

Origin of Product

United States

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